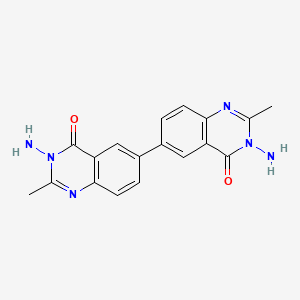
3,3'-diamino-2,2'-dimethyl-6,6'-biquinazoline-4,4'(3H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-diamino-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two quinazoline units connected via a biquinazoline linkage, with amino and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-diamino-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Quinazoline Units: Starting from anthranilic acid derivatives, cyclization reactions are employed to form the quinazoline core. This often involves the use of reagents like formamide or ammonium formate under heating conditions.
Biquinazoline Linkage Formation: The two quinazoline units are linked through a condensation reaction, often facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of Amino and Methyl Groups: Amination and methylation reactions are carried out using reagents like ammonia or methyl iodide under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-diamino-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with varied biological activities.
Scientific Research Applications
3,3’-diamino-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-diamino-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the quinazoline core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2,2’-Dimethyl-6,6’-biquinazoline: Lacks the amino groups.
3,3’-Diaminoquinazoline: Lacks the biquinazoline linkage and methyl groups.
Uniqueness
3,3’-diamino-2,2’-dimethyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione is unique due to its combination of amino and methyl substituents, which enhance its chemical reactivity and biological activity. The biquinazoline linkage provides additional stability and potential for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-amino-6-(3-amino-2-methyl-4-oxoquinazolin-6-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C18H16N6O2/c1-9-21-15-5-3-11(7-13(15)17(25)23(9)19)12-4-6-16-14(8-12)18(26)24(20)10(2)22-16/h3-8H,19-20H2,1-2H3 |
InChI Key |
GLDWUCFTTGOQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=C(N(C4=O)N)C)C(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















